Epostatin DPP-II Potency: 4600-Fold Lower than UAMC-00039
Epostatin inhibits DPP-II with an IC50 of 0.96 µg/mL (2.22 µM) under standard assay conditions [1]. In contrast, the synthetic DPP-II inhibitor UAMC-00039 achieves an IC50 of 0.48 nM . This represents a >4600-fold difference in potency.
| Evidence Dimension | DPP-II Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.22 µM (0.96 µg/mL) |
| Comparator Or Baseline | UAMC-00039: 0.48 nM |
| Quantified Difference | 4625-fold higher IC50 for Epostatin |
| Conditions | In vitro enzymatic assay; Epostatin data from original isolation study; UAMC-00039 data from MedChemExpress |
Why This Matters
This marked difference in potency is critical for experimental design: researchers requiring complete DPP-II inhibition will select UAMC-00039, while those needing partial inhibition or a less potent tool compound may opt for Epostatin.
- [1] Akiyama T, et al. J Antibiot (Tokyo). 1998 Mar;51(3):253-60. View Source
